molecular formula C6H3ClFNO2 B1589329 5-Chloro-3-fluoropyridine-2-carboxylic acid CAS No. 207994-08-9

5-Chloro-3-fluoropyridine-2-carboxylic acid

Cat. No.: B1589329
CAS No.: 207994-08-9
M. Wt: 175.54 g/mol
InChI Key: ISWYPIVHUPCJGU-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3ClFNO2 It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 3 are replaced by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoropyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the selective introduction of chlorine and fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to maintain the required reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-fluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-Chloro-3-fluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyridine-3-carboxylic acid
  • 5-Bromo-2-chloro-3-fluoropyridine
  • 5-Chloro-3-fluoropicolinic acid

Comparison: Compared to its analogs, 5-Chloro-3-fluoropyridine-2-carboxylic acid exhibits unique reactivity due to the specific positioning of chlorine and fluorine atoms.

Biological Activity

5-Chloro-3-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, including antimicrobial and anticancer properties, as well as its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of chlorine and fluorine atoms, which enhance its reactivity and interaction with biological targets. Its molecular formula is C6H4ClFNO2C_6H_4ClFNO_2, and it is often utilized as an intermediate in the synthesis of more complex pharmaceutical compounds.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

2. Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro assays demonstrate that it can inhibit the proliferation of cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The observed IC50 values range from 0.87 to 12.91 µM, indicating a potent effect compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50 values . The mode of action is believed to involve apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding: Its structure allows it to bind effectively to various receptors, modulating signaling pathways that control cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Mechanism of Action
AntimicrobialVarious BacteriaNot specifiedDisruption of cell wall synthesis
AnticancerMCF-7 Cells0.87 - 12.91Apoptosis induction, caspase activation
AnticancerMDA-MB-231 Cells1.75 - 9.46Cell cycle arrest

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the efficacy of this compound on breast cancer cells, researchers found that treatment led to a significant decrease in cell viability. The compound was shown to induce apoptosis through increased levels of caspase enzymes, which are critical mediators in programmed cell death .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Applications in Research and Industry

This compound serves multiple roles:

  • Pharmaceutical Development: It is utilized as a building block for synthesizing drugs targeting various diseases, including cancer and infections.
  • Agrochemical Production: The compound is also explored for its applications in formulating agrochemicals due to its biological activity against pests .

Properties

IUPAC Name

5-chloro-3-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWYPIVHUPCJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472100
Record name 5-Chloro-3-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207994-08-9
Record name 5-Chloro-3-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-fluoropyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

70 g of ethyl 3-fluoro-5-chloro-2-pyridinecarboxylate (Example H1) are initially introduced into 105 ml of dimethyl sulfoxide (DMSO). 230 ml of a 2N sodium hydroxide solution are added dropwise at 40° C. in the course of 30 minutes. The resulting yellow suspension is introduced into a mixture of 2 l of ice-water and 400 ml of 2N hydrochloric acid. After subsequently stirring for 20 minutes, the mixture is filtered and the material on the filter is washed twice with water. 56.4 g of the desired target compound are obtained as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.